molecular formula C16H15F3N4O B2670610 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1024406-72-1

1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2670610
CAS No.: 1024406-72-1
M. Wt: 336.318
InChI Key: QKGQMPCFBJLHQW-UHFFFAOYSA-N
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Description

1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbonyl chloride with 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the trifluoromethyl group.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine rings.

Scientific Research Applications

1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine
  • 1-(pyridine-3-carbonyl)-4-(pyridin-4-yl)piperazine
  • 1-(pyridine-3-carbonyl)-4-(trifluoromethyl)piperazine

Uniqueness

1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both pyridine and trifluoromethyl groups. The trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.

Properties

IUPAC Name

pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-3-4-14(21-11-13)22-6-8-23(9-7-22)15(24)12-2-1-5-20-10-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGQMPCFBJLHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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